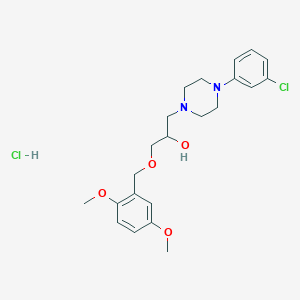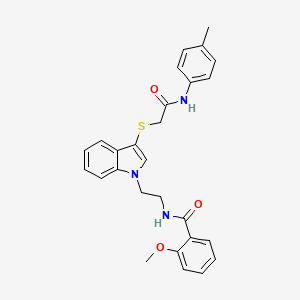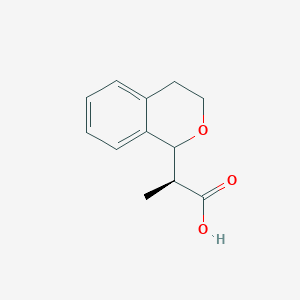![molecular formula C24H21FN2O2 B2870949 1-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one CAS No. 896065-11-5](/img/structure/B2870949.png)
1-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzo[f]chromen-3-one core linked to a piperazine ring substituted with a 2-fluorophenyl group. The presence of these functional groups contributes to its distinctive chemical properties and potential biological activities.
Wirkmechanismus
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .
Mode of Action
The compound inhibits the function of ENTs in a concentration-dependent manner . It reduces the maximum rate (Vmax) of uridine transport in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the transport of nucleosides and nucleoside analogues, which are crucial for nucleotide synthesis and chemotherapy . Additionally, ENTs regulate extracellular adenosine levels in the vicinity of its receptors, influencing adenosine-related functions .
Pharmacokinetics
Its irreversible binding to ents suggests that it may have a prolonged effect .
Result of Action
The compound’s action results in the inhibition of ENTs, leading to reduced transport of nucleosides and nucleoside analogues . This can affect nucleotide synthesis and chemotherapy, as well as the regulation of extracellular adenosine levels .
Action Environment
Biochemische Analyse
Biochemical Properties
The compound 1-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one has been shown to interact with equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, and it is more selective to ENT2 than to ENT1 .
Cellular Effects
In cellular models, this compound has been shown to inhibit the uptake of uridine and adenosine, two important nucleosides, in a concentration-dependent manner . This suggests that it could influence cell function by modulating nucleoside availability and thereby affecting nucleotide synthesis, adenosine signaling, and potentially other cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to ENTs and inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor . The compound’s inhibitory effect could not be washed out, suggesting that it binds irreversibly to the transporters .
Temporal Effects in Laboratory Settings
Given its irreversible binding to ENTs , it is likely that its effects would persist for some time after administration
Metabolic Pathways
Given its interaction with ENTs , it could potentially affect the metabolism of nucleosides and nucleotides
Transport and Distribution
Its interaction with ENTs suggests that it could be transported into cells via these transporters
Subcellular Localization
Given its interaction with ENTs, which are typically located in the cell membrane , it is likely that it localizes to the cell membrane
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one typically involves multiple steps, starting with the preparation of the benzo[f]chromen-3-one core. This can be achieved through cyclization reactions involving appropriate starting materials. The piperazine ring is then introduced through nucleophilic substitution reactions, where the 2-fluorophenyl group is attached to the piperazine nitrogen.
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including interactions with specific enzymes or receptors.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of neurological or psychiatric disorders.
Industry: The compound’s chemical properties make it useful in the development of new materials or as a component in various industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-{[4-(2-Fluorophenyl)-1-piperazinyl]methyl}-3H-benzo[f]chromen-3-one
- 4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
Uniqueness
1-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
1-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O2/c25-20-7-3-4-8-21(20)27-13-11-26(12-14-27)16-18-15-23(28)29-22-10-9-17-5-1-2-6-19(17)24(18)22/h1-10,15H,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZQANKBNRHDOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)OC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[(2-methoxyphenyl)methyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2870867.png)
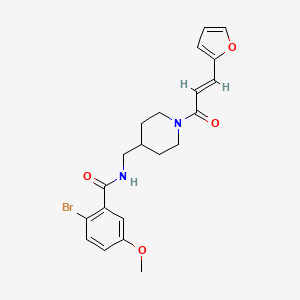
![2-[4-[(Z)-2-Cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2870869.png)

![1-[(4-fluorophenyl)methyl]-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine](/img/structure/B2870871.png)
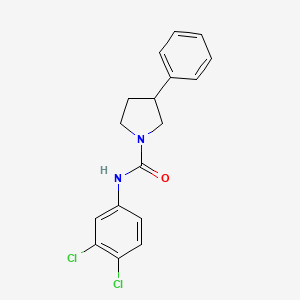
![8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one](/img/structure/B2870875.png)
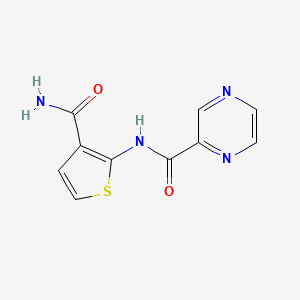
methanone](/img/structure/B2870877.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2870880.png)
![(3Z)-1-benzyl-3-{[(3-fluorophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2870885.png)
